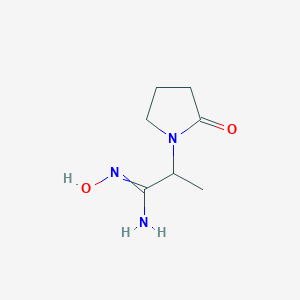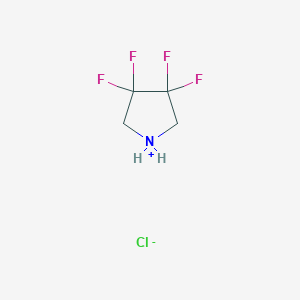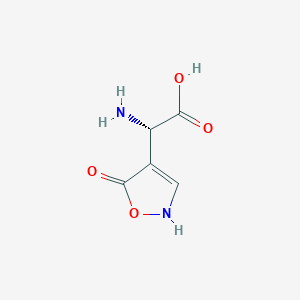![molecular formula C7H8Br2OS4 B161590 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one CAS No. 128258-75-3](/img/structure/B161590.png)
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one, also known as BBS, is a sulfur-containing compound that has been widely used in scientific research for its unique properties. BBS has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is not fully understood. However, it is believed to act as a thiol-reactive agent, forming covalent bonds with cysteine residues in proteins. This can lead to the disruption of protein-protein interactions and the inhibition of enzymatic activity. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and thioredoxin reductase. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells. In addition, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have anti-inflammatory properties, potentially through the inhibition of NF-κB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one in lab experiments is its ability to selectively modify cysteine residues in proteins. This can be useful for studying protein-protein interactions and enzymatic activity. However, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are many potential future directions for research involving 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one. One area of interest is the development of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the use of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one as a tool for studying protein-protein interactions and enzymatic activity. Additionally, there is potential for the development of new synthetic methods for 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one and related compounds.
Métodos De Síntesis
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one can be synthesized through a multi-step process involving the reaction of 2-chloroethanethiol with sodium hydrosulfide, followed by the reaction of the resulting thiol with 1,2-dibromoethane. The final product is obtained by reacting the resulting bis(2-bromoethyl)thiol with carbon disulfide. The synthesis of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been widely used in scientific research for its unique properties. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been used as a tool for studying protein-protein interactions, as well as for investigating the role of sulfur-containing compounds in biological systems. It has also been used as a potential therapeutic agent for various diseases, including cancer and inflammation.
Propiedades
Número CAS |
128258-75-3 |
|---|---|
Nombre del producto |
4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one |
Fórmula molecular |
C7H8Br2OS4 |
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
4,5-bis(2-bromoethylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H8Br2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Clave InChI |
ODDAPRBXTHQCAF-UHFFFAOYSA-N |
SMILES |
C(CBr)SC1=C(SC(=O)S1)SCCBr |
SMILES canónico |
C(CBr)SC1=C(SC(=O)S1)SCCBr |
Sinónimos |
4,5-Bis-(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



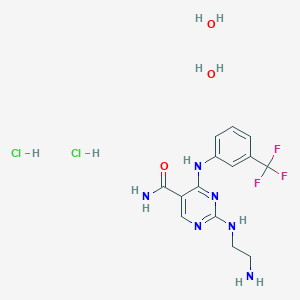
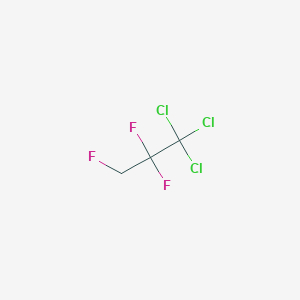
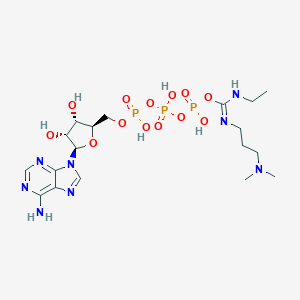
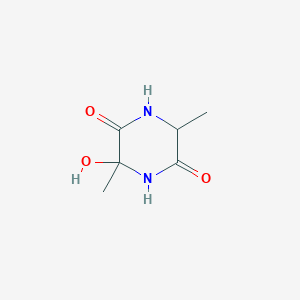
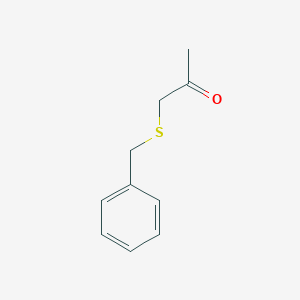
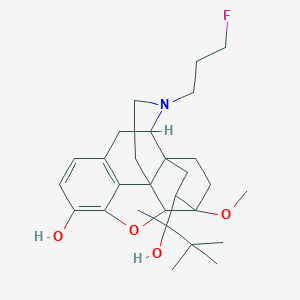
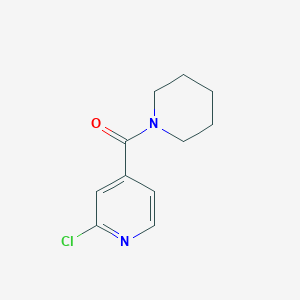
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
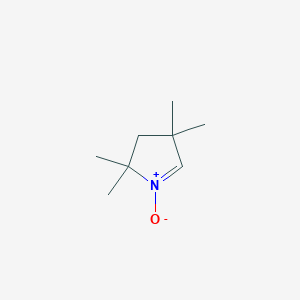
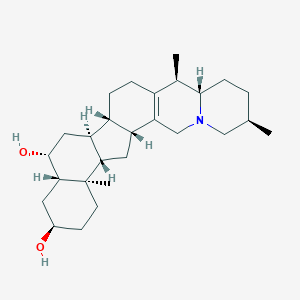
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
